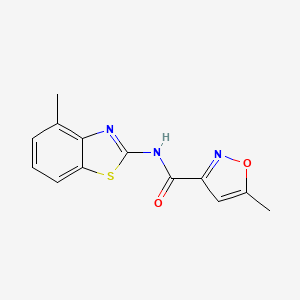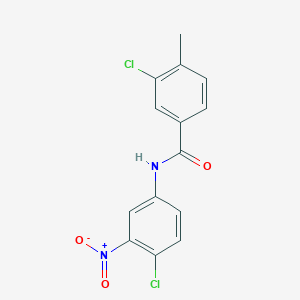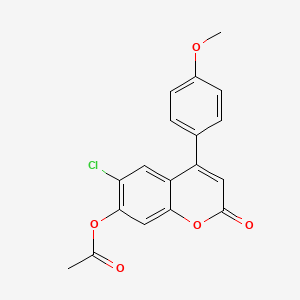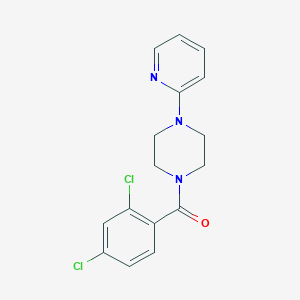![molecular formula C16H13N3O3 B5724706 N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide, also known as Compound 1, is a synthetic compound that has gained attention in scientific research due to its potential applications as a pharmacological agent.
Mécanisme D'action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide involves the inhibition of PKR. PKR is activated by double-stranded RNA, which is produced during viral infections and other cellular stresses. Activated PKR phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and promotes apoptosis. Inhibition of PKR by N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide prevents the phosphorylation of eIF2α, leading to increased protein synthesis and cell survival.
Biochemical and Physiological Effects
In vitro studies have shown that N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide inhibits PKR with high potency and selectivity. In vivo studies have shown that the compound has anti-inflammatory and anti-tumor effects in animal models. The compound has also been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide is its high potency and selectivity as a PKR inhibitor. This makes it a useful tool for studying the role of PKR in cellular processes and disease. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
For research on N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide include further studies on its pharmacokinetics and toxicity in animal models, as well as clinical trials to evaluate its safety and efficacy in humans. The compound also has potential applications in the treatment of viral infections, autoimmune diseases, and cancer, and further studies are needed to explore these possibilities. Additionally, the compound may have applications in the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and further studies are needed to explore these possibilities.
Méthodes De Synthèse
The synthesis method for N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide involves the reaction of 4-nitrobenzaldehyde with malononitrile to form 2-(4-nitrophenyl)acetonitrile. This intermediate is then reacted with N-(4-bromomethylphenyl)acetamide in the presence of a base to form N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide. The synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide has been studied extensively for its potential applications as a pharmacological agent. The compound has shown promising results in preclinical studies as an inhibitor of protein kinase R (PKR), which is involved in the regulation of the immune response. Inhibition of PKR has been shown to have therapeutic potential in the treatment of viral infections, autoimmune diseases, and cancer.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c17-10-9-12-1-5-14(6-2-12)18-16(20)11-13-3-7-15(8-4-13)19(21)22/h1-8H,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCQOOAHQHOJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)


![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)





![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)

